molecular formula C21H26N4O4 B4068269 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline

5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline

Cat. No. B4068269
M. Wt: 398.5 g/mol
InChI Key: OEXKEDJCPQXROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline, also known as INM-176, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound has been synthesized using a unique method, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.

Mechanism of Action

5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline acts as a selective inhibitor of the AKT/mTOR signaling pathway, which is a key regulator of cell growth and survival. This pathway is often overactivated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline can effectively slow down the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been shown to have several biochemical and physiological effects that contribute to its anti-cancer activity. These effects include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline in lab experiments is its specificity for the AKT/mTOR signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, one limitation of using 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline is its potential toxicity, which can limit its use in certain experiments. Additionally, the cost of synthesizing 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline may be a limiting factor for some researchers.

Future Directions

There are several future directions for the research and development of 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline. One area of interest is the potential use of 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the development of more potent and selective inhibitors of the AKT/mTOR signaling pathway, which could lead to more effective treatments for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline and its potential side effects, which could inform the development of safer and more effective anti-cancer therapies.

Scientific Research Applications

5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been extensively studied for its potential use in the treatment of various types of cancer, including breast, lung, colon, and pancreatic cancer. Preclinical studies have shown that 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline inhibits the growth of cancer cells by targeting the AKT/mTOR signaling pathway, which is a key regulator of cell growth and survival. 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anti-cancer agent.

properties

IUPAC Name

[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]-(3-propan-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-15(2)29-18-6-4-5-16(13-18)21(26)24-11-9-23(10-12-24)17-7-8-20(25(27)28)19(14-17)22-3/h4-8,13-15,22H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXKEDJCPQXROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}[3-(propan-2-yloxy)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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